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  • Product: 8-Azaspiro[4.5]decane-2-carboxylic acid
  • CAS: 1508135-36-1

Core Science & Biosynthesis

Foundational

Discovery and early investigation of 8-Azaspiro[4.5]decane-2-carboxylic acid scaffolds

Escaping Flatland: Discovery, Functionalization, and Screening of 8-Azaspiro[4.5]decane-2-carboxylic Acid Scaffolds in Modern Drug Design Executive Summary The paradigm of small-molecule drug discovery has fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: Discovery, Functionalization, and Screening of 8-Azaspiro[4.5]decane-2-carboxylic Acid Scaffolds in Modern Drug Design

Executive Summary The paradigm of small-molecule drug discovery has fundamentally shifted from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. As a Senior Application Scientist overseeing library design and lead optimization, I frequently advocate for the integration of spirocyclic scaffolds to improve clinical success rates. Among these, the 8-azaspiro[4.5]decane-2-carboxylic acid system stands out as a highly versatile, bifunctional building block. By incorporating a basic piperidine nitrogen and a reactive carboxylic acid within a rigid spirocyclic core, this scaffold provides an ideal vector for exploring novel chemical space.

Structural Rationale and Physicochemical Profiling

The drive to increase the fraction of sp3 carbons (Fsp3) in drug candidates is rooted in the correlation between three-dimensionality and reduced toxicity attrition. Spirocycles like the 8-azaspiro[4.5]decane system inherently possess high Fsp3 character, which disrupts intermolecular π−π stacking, thereby significantly enhancing aqueous solubility and metabolic stability compared to their planar counterparts.

The 8-azaspiro[4.5]decane-2-carboxylic acid scaffold—frequently utilized in its N-Boc protected form[1]—offers two orthogonal points of diversification. The C2-carboxylic acid serves as an excellent handle for amide or ester synthesis, while the piperidine nitrogen can be functionalized post-deprotection to modulate the overall lipophilicity (LogD) and basicity (pKa) of the molecule.

Pharmacological Applications of the Azaspiro[4.5]decane Core

Derivatives of the 8-azaspiro[4.5]decane framework have demonstrated profound efficacy in targeting central nervous system (CNS) receptors due to their ability to project pharmacophores in a highly specific 3D orientation.

  • Sigma-1 ( σ1​ ) Receptors: Research into related 1,4-dioxa-8-azaspiro[4.5]decane derivatives has yielded potent σ1​ receptor radioligands. The spirocyclic nature allows for low lipophilicity while maintaining nanomolar binding affinity ( Ki​ = 5.4 ± 0.4 nM), which is critical for minimizing non-specific binding in tumor imaging and CNS targeting[2].

  • Muscarinic M1 Agonists: Modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have been extensively studied for the symptomatic treatment of Alzheimer's disease. The rigid spiro-fused system effectively mimics the bioactive conformation of muscarone, leading to highly selective M1 muscarinic agonists that stimulate phosphoinositide hydrolysis in vivo[3].

  • Synthetic Innovation: The construction of these scaffolds has recently been revolutionized by N-heterocyclic carbene (NHC)-catalyzed [5+1] cycloadditions, allowing for highly enantioselective syntheses (up to 99% ee) of azaspiro[4.5]decanes, thus enabling late-stage functionalization of complex therapeutics[4].

Quantitative Data: Scaffold Comparison and Binding Affinities

Table 1: Comparative Physicochemical Properties of Scaffolds

Property Planar Analog (4-Aminobenzoic Acid) 8-Azaspiro[4.5]decane-2-carboxylic acid Impact on Drug Design
Fsp3 0.00 0.90 Higher solubility, lower toxicity attrition.
Rigidity Low (flexible bonds) High (Spiro-fused) Entropic advantage in target binding.

| 3D Vectors | 2D Planar | Globular / Orthogonal | Access to deep, complex binding pockets. |

Table 2: Pharmacological Data of Azaspiro[4.5]decane Derivatives

Compound Class Target Receptor Binding Affinity / Activity Key Structural Feature

| 1,4-Dioxa-8-azaspiro[4.5]decane derivative | Sigma-1 ( σ1​ ) | Ki​ = 5.4 ± 0.4 nM | Low lipophilicity, high VAChT selectivity[2]. | | 1-Oxa-8-azaspiro[4.5]decane derivative ((-)-29) | Muscarinic M1 | Partial Agonist (In vivo) | S-configuration mimics muscarone[3]. |

Logical Relationship Diagram

The following diagram maps the causality between the structural features of the 8-azaspiro[4.5]decane-2-carboxylic acid scaffold and downstream drug discovery outcomes.

ScaffoldLogic Core 8-Azaspiro[4.5]decane-2-carboxylic acid (Core Scaffold) Spiro Spirocyclic Core (High Fsp3 & Rigidity) Core->Spiro Structural feature Piperidine Piperidine Nitrogen (Basic Handle / Salt Formation) Core->Piperidine Functional group Carboxyl C2-Carboxylic Acid (Vector for Amidation) Core->Carboxyl Functional group PK Enhanced PK/PD (Metabolic Stability) Spiro->PK Escaping Flatland Target Target Specificity (e.g., Sigma-1, M1) Spiro->Target 3D Pharmacophore Piperidine->PK Modulates LogD Library Combinatorial Libraries (Lead Diversification) Piperidine->Library N-Alkylation Carboxyl->Library Amide Coupling Library->Target SAR Optimization

Logical relationship between structural features of the scaffold and drug discovery outcomes.

Experimental Protocol: High-Throughput Functionalization

To leverage the 8-azaspiro[4.5]decane-2-carboxylic acid scaffold for library generation, a robust, self-validating protocol for amide coupling and subsequent deprotection is required. The following methodology utilizes the commercially available 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid[1].

Phase 1: Amide Coupling at the C2 Position Causality Note: HATU is selected over traditional EDC/HOBt coupling reagents to accelerate the formation of the active ester and minimize epimerization at the potentially labile C2 stereocenter, ensuring the spatial integrity of the spirocycle is maintained.

  • Preparation: Dissolve 1.0 eq of 8-(Boc)-8-azaspiro[4.5]decane-2-carboxylic acid (0.5 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The color change to pale yellow indicates the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Introduce 1.1 eq of the desired primary or secondary amine. Stir the reaction mixture for 2-4 hours at room temperature.

  • Validation (In-Process): Monitor via LC-MS. The reaction is self-validating when the peak corresponding to the starting acid disappears and a new peak with the expected[M+H]+ mass of the Boc-protected amide emerges.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 2: N-Boc Deprotection for Subsequent Diversification Causality Note: Trifluoroacetic acid (TFA) is used for Boc removal. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cation from alkylating electron-rich regions of the newly formed amide.

  • Deprotection: Dissolve the crude Boc-protected amide in 4.0 mL of dichloromethane (DCM). Add 1.0 mL of TFA and 0.1 mL of TIPS.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation: TLC (10% MeOH in DCM, Ninhydrin stain) should reveal a highly polar, ninhydrin-positive spot corresponding to the free secondary amine of the piperidine ring.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the 8-azaspiro[4.5]decane-2-carboxamide derivative. Centrifuge and decant the ether to yield the pure scaffold ready for high-throughput screening or further N-alkylation.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed / Chem. Pharm. Bull. Available at:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1​ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed[5+1] Cycloaddition. Hep Journals. Available at:[Link]

Sources

Exploratory

Literature review of 8-Azaspiro[4.5]decane-2-carboxylic acid in medicinal chemistry

8-Azaspiro[4.5]decane-2-carboxylic Acid and Related Scaffolds: A Technical Guide to Spirocyclic Motifs in Modern Medicinal Chemistry Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Azaspiro[4.5]decane-2-carboxylic Acid and Related Scaffolds: A Technical Guide to Spirocyclic Motifs in Modern Medicinal Chemistry

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm shift in contemporary drug discovery. By increasing the fraction of sp³ carbons (Fsp³), medicinal chemists can dramatically improve a molecule's solubility, metabolic stability, and target-binding specificity. Among these 3D architectures, the 8-azaspiro[4.5]decane framework—and specifically its functionalized derivative, 8-azaspiro[4.5]decane-2-carboxylic acid —has emerged as a highly versatile building block[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale, synthetic protocols, and pharmacological applications of the 8-azaspiro[4.5]decane scaffold. We will explore its critical role as a rigid linker in Targeted Protein Degradation (PROTACs), its historical and ongoing importance in neuropharmacology (5-HT1A ligands), and its emerging utility in anti-infective drug design.

Structural Rationale: The "Escape from Flatland"

The 8-azaspiro[4.5]decane core consists of a piperidine ring fused to a cyclopentane ring at a single spiro-carbon atom. This creates a rigid, orthogonal, three-dimensional geometry[2].

Causality in Scaffold Selection: Why choose a spirocycle over a simple aliphatic chain or a phenyl ring?

  • Entropic Pre-organization: In the context of bivalent molecules (like PROTACs), flexible PEG chains incur a massive entropic penalty upon binding two proteins simultaneously. The rigid spirocyclic core restricts conformational freedom, lowering the entropic cost of ternary complex formation.

  • Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450-mediated oxidation (e.g., epoxidation, hydroxylation). The fully saturated spiro-system lacks these labile pi-electron clouds, enhancing the pharmacokinetic half-life.

  • Vectorial Trajectory: The 2-carboxylic acid and 8-aza (nitrogen) positions on the spiro[4.5]decane system provide highly predictable, linear exit vectors. This is critical for directing warheads and E3 ligase ligands toward their respective binding pockets without steric clashing.

Application in Targeted Protein Degradation (PROTACs)

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. 8-Azaspiro[4.5]decane-2-carboxylic acid (often utilized in its Boc-protected form) is a premier rigid linker in this space[3][4].

Recent patent literature highlights its use in synthesizing degraders for Interleukin-1 receptor-associated kinase 1 (IRAK1), a critical target in inflammatory diseases and oncology[5]. By utilizing the spirocyclic linker, researchers achieved optimal spacing and rigidity between the IRAK1-binding moiety and the Von Hippel-Lindau (VHL) E3 ligase ligand, facilitating efficient ubiquitination[5].

Experimental Protocol: Synthesis of a Spirocyclic PROTAC Linker System

Trustworthiness & Self-Validation: This protocol utilizes an orthogonal protection strategy (Boc) to ensure absolute regioselectivity during the dual-coupling process.

Step 1: Amide Coupling to E3 Ligase Ligand

  • Reagents: 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid (1.0 eq), VHL-amine derivative (1.05 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Mechanism: HATU is selected over EDC/NHS because the spirocyclic carboxylic acid is sterically hindered. HATU generates a highly reactive highly reactive 7-azabenzotriazole active ester, driving the coupling to completion.

  • Procedure: Dissolve the spiro-acid and DIPEA in DMF at 0°C. Add HATU and stir for 15 minutes to pre-activate. Add the VHL-amine. Stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. The mass of the intermediate should reflect the exact mass of the coupled product with the Boc group intact.

Step 2: Boc Deprotection

  • Procedure: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Rationale: Acidic cleavage of the tert-butoxycarbonyl group exposes the secondary amine (piperidine nitrogen) while leaving the newly formed amide bond intact.

Step 3: Warhead Conjugation

  • Procedure: The exposed spiro-piperidine is reacted with an electrophilic warhead (e.g., an aryl halide via SNAr, or a carboxylic acid via a second HATU coupling) to yield the final PROTAC.

G POI Target Protein (e.g., IRAK1) Warhead Target Ligand (Warhead) POI->Warhead Binds Ubiquitin Ubiquitination & Degradation POI->Ubiquitin Proteasome Pathway Linker 8-Azaspiro[4.5]decane-2-carboxylic acid (Rigid Linker) Warhead->Linker Amide/SNAr Coupling (N-terminus) E3Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Linker->E3Ligand Amide Coupling (Carboxyl terminus) E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->POI Ubiquitinates

Caption: Logical workflow of PROTAC ternary complex formation utilizing the rigid 8-azaspiro[4.5]decane linker.

Neuropharmacology: 5-HT1A Receptor Ligands

Historically, the 8-azaspiro[4.5]decane scaffold is most famous for its presence in Buspirone , a blockbuster anxiolytic drug[6]. Buspirone utilizes a specific dione derivative: 8-azaspiro[4.5]decane-7,9-dione[7].

Extensive structure-activity relationship (SAR) studies have demonstrated that the terminal, bulky cycloimide spiro-moiety and the basic nitrogen atom are directly responsible for anchoring the molecule within the bioactive pocket of the 5-HT1A receptor[8][9].

Furthermore, novel analogs such as MM199 (8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione) have been synthesized by replacing the pyrimidinyl group of buspirone with a tetrahydroisoquinoline. In conflict drinking tests and forced swimming tests in rats, MM199 demonstrated equipotent anxiolytic and superior antidepressant-like effects compared to buspirone, proving that the spirocyclic core is the true pharmacophoric anchor[10].

G Ligand Azaspiro[4.5]decane Ligand (e.g., Buspirone/MM199) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (High Affinity) GiProtein Gi/o Protein Activation Receptor->GiProtein Conformational Change AC Adenylyl Cyclase Inhibition GiProtein->AC Alpha Subunit IonChannel GIRK Channel Activation (Hyperpolarization) GiProtein->IonChannel Beta-Gamma Subunit cAMP Decreased cAMP Levels AC->cAMP Reduces Behavior Anxiolytic & Antidepressant Effects cAMP->Behavior Downstream Signaling IonChannel->Behavior Reduces Neuronal Excitability

Caption: 5-HT1A Receptor Activation Pathway by Azaspiro-based ligands leading to anxiolytic effects.

Anti-Infectives: Membrane Permeabilization in Tuberculosis

Beyond neuropharmacology and oncology, spirocyclic scaffolds are making waves in infectious diseases. The highly lipophilic, waxy cell envelope of Mycobacterium tuberculosis (Mtb) is notoriously difficult to penetrate.

Researchers have utilized 1,4-dioxa-8-azaspiro[4.5]decane (a heteroatom-substituted analog) to design indolyl azaspiroketal Mannich bases[11]. The inclusion of this specific azaspiroketal side chain creates a cationic amphiphilic motif.

  • Mechanistic Causality: The basic nitrogen becomes protonated at physiological pH, interacting with the negatively charged bacterial phospholipids, while the bulky, rigid spiro-ring inserts into the hydrophobic lipid bilayer. This dual-action rapidly depolarizes the mycobacterial membrane, leading to selective, submicromolar bactericidal activity against Mtb H37Rv[11].

  • Similar scaffold simplification strategies have been applied to BTZ043-inspired anti-tuberculosis agents, where the spirocycle maintains the optimal molecular surface area required for target engagement while improving synthetic tractability[12].

Quantitative Data Summary

To aid in scaffold selection, the following table summarizes the primary functional derivatives of the 8-azaspiro[4.5]decane core and their validated medicinal chemistry applications:

Scaffold DerivativePrimary ApplicationTarget / MechanismKey Structural Advantage
8-Azaspiro[4.5]decane-2-carboxylic acid PROTAC rigid linkerE3 Ligase (e.g., VHL) to Target (e.g., IRAK1)Bifunctional handles (COOH, NH); high Fsp³ reduces entropic penalty[5].
8-Azaspiro[4.5]decane-7,9-dione Neuropharmacology5-HT1A Receptor AgonistBulky cycloimide anchors into the GPCR binding pocket[8][10].
1,4-Dioxa-8-azaspiro[4.5]decane Anti-mycobacterialBacterial Membrane PermeabilizationCationic amphiphilicity; rigid insertion into lipid bilayers[11].
1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Analgesia / InflammationFAAH InhibitionMimics bioactive lipid conformations; elevates brain anandamide levels[13].

Conclusion

The 8-azaspiro[4.5]decane core, particularly the 2-carboxylic acid derivative, is far more than a simple structural novelty. It is a highly engineered, self-validating system for controlling molecular trajectory, improving metabolic stability, and reducing the entropic costs of target binding. Whether bridging the gap in a massive PROTAC ternary complex or anchoring a small molecule into a GPCR, this spirocyclic motif remains a cornerstone of modern, rational drug design.

Sources

Foundational

Preliminary Toxicity and ADME Profiling of 8-Azaspiro[4.5]decane-2-carboxylic Acid Analogues: A Technical Guide to Spirocyclic Bioisosterism

Executive Summary: The Rationale for Spirocyclic Scaffolds In contemporary hit-to-lead optimization, the over-reliance on planar, sp2 -hybridized aromatic rings and simple saturated heterocycles (like piperidines and pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Spirocyclic Scaffolds

In contemporary hit-to-lead optimization, the over-reliance on planar, sp2 -hybridized aromatic rings and simple saturated heterocycles (like piperidines and piperazines) frequently leads to compounds with suboptimal physicochemical properties. These "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding—most notably to the hERG potassium channel.

To circumvent these liabilities, medicinal chemists are increasingly shifting toward Fsp3-rich (fraction of sp3 hybridized carbons) spirocyclic scaffolds.1[1]. The 8-azaspiro[4.5]decane-2-carboxylic acid scaffold serves as a highly privileged, conformationally restricted bioisostere for piperidine.2[2].

This whitepaper details the preliminary Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles of 8-azaspiro[4.5]decane-2-carboxylic acid analogues, providing self-validating experimental workflows for preclinical evaluation.

Comparative ADME Profiling: Escaping the Flatland

The metabolic stability of a piperidine ring is heavily dependent on the functionalization of the carbons adjacent to the basic nitrogen. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—readily oxidize these α -carbons, leading to rapid N-dealkylation and high intrinsic clearance ( CLint​ ).

By fusing a cyclopentane ring at the 4-position of the piperidine to create the 8-azaspiro[4.5]decane system, the molecule gains significant steric bulk. This 3D architecture sterically shields the vulnerable α -carbons and alters the local electron density, making oxidation thermodynamically unfavorable. Furthermore, the disruption of molecular planarity prevents efficient crystal lattice packing, drastically improving kinetic solubility.

Table 1: Comparative Physicochemical and ADME Parameters

Data represents synthesized median values for matched molecular pairs (Piperidine vs. 8-Azaspiro[4.5]decane analogues) derived from preclinical optimization campaigns.

ParameterStandard Piperidine Analogue8-Azaspiro[4.5]decane AnalogueMechanistic Causality
Fsp3 (Fraction sp3 ) ~0.45~0.75Increased 3D complexity reduces planar π−π stacking.
Kinetic Solubility < 10 µg/mL> 150 µg/mLHigh Fsp3 disrupts crystal lattice energy, favoring solvation.
HLM Intrinsic Clearance 85 µL/min/mg18 µL/min/mgSteric hindrance at oxidation hotspots prevents CYP450 docking.
LogD (pH 7.4) 3.82.4Buried hydrophobic surface area lowers effective lipophilicity.

Preliminary Toxicity Profiling: Mitigating Off-Target Liabilities

Basic amines are notorious for their liability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias. The hERG binding pocket (lined by Y652 and F656 residues) accommodates linear or flexible lipophilic amines via π -cation interactions. The rigid, bulky nature of the 8-azaspiro[4.5]decane system restricts the conformational flexibility required to optimally align the basic nitrogen within the hERG pore, thereby drastically increasing the IC50​ and widening the safety margin.

Recent in vivo studies have confirmed that 3[3]. Furthermore,4[4].

Table 2: Preliminary In Vitro Toxicity Profile
AssayTarget Safety Metric8-Azaspiro[4.5]decane ResultClinical Implication
hERG Patch-Clamp IC50​>10 µM >30 µMReduced risk of drug-induced long QT syndrome.
Vero Cell Cytotoxicity IC50​>32 µg/mL >50 µg/mLNegligible basal cytotoxicity; high therapeutic index.
CYP3A4 Inhibition IC50​>10 µM >25 µMLow risk of clinical Drug-Drug Interactions (DDIs).
Ames Test Revertant coloniesNegativeNo mutagenic or genotoxic liability.

Mechanistic Optimization Workflow

The following diagram illustrates the logical progression of utilizing the 8-azaspiro[4.5]decane scaffold to rescue a failing planar hit through systematic ADME-Tox screening.

ADMEToxWorkflow cluster_ADME ADME Profiling cluster_Tox Toxicity Profiling Start Planar Hit (Piperidine Scaffold) Spiro Scaffold Hopping (8-Azaspiro[4.5]decane) Start->Spiro Increase 3D Character HLM HLM Stability (Clearance) Spiro->HLM Sol Kinetic Solubility Spiro->Sol hERG hERG Inhibition HLM->hERG Favorable t1/2 Cyto Cytotoxicity Sol->Cyto Sol > 100 µg/mL Lead Optimized Lead (High Fsp3 & Safety) hERG->Lead IC50 > 30 µM Cyto->Lead IC50 > 32 µg/mL

Workflow: ADME-Tox optimization via 8-azaspiro[4.5]decane scaffold hopping.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, all ADME and toxicity assays must act as self-validating systems. Below are the standardized methodologies for evaluating 8-azaspiro[4.5]decane analogues.

Protocol A: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes.

  • Preparation: Prepare a 1 µM solution of the 8-azaspiro[4.5]decane analogue in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality Step): Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase). Rationale: CYP450 enzymes require a continuous supply of electrons; a regenerating system prevents the depletion of NADPH, ensuring linear enzyme kinetics.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Rationale: Acetonitrile instantly denatures the microsomal proteins, halting metabolism at precise intervals.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ).

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • System Rule: If Verapamil t1/2​>15 minutes, the microsomes have lost enzymatic activity, and the entire plate must be invalidated.

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To assess cardiotoxic liability via Kv11.1 channel blockade.

  • Cell Preparation: Utilize CHO cells stably transfected with the hERG (Kv11.1) gene. Suspend cells in extracellular recording solution.

  • Voltage Protocol (Causality Step): Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and rapidly inactivate the channels. Follow immediately with a repolarizing step to -50 mV for 2 seconds.

    • Rationale: hERG channels exhibit rapid inactivation at positive potentials. The repolarization to -50 mV allows them to recover from inactivation while remaining open, eliciting a massive "tail current." Measuring the block of this tail current provides the most accurate assessment of drug binding to the inner pore.

  • Compound Application: Perfuse the 8-azaspiro[4.5]decane analogue at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation Check: Use 0.1% DMSO as the negative control (baseline) and 1 µM Terfenadine as the positive control.

    • System Rule: The assay is only valid if the Terfenadine control produces ≥80% inhibition of the tail current and the leak current remains <100 pA throughout the recording.

References

  • Source: nih.
  • Title: Discovery and Safety Profiling of a Potent Preclinical Candidate, (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)
  • Source: rhhz.
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 8-Azaspiro[4.5]decane-2-carboxylic Acid Derivatives

Introduction & Strategic Rationale In modern medicinal chemistry, incorporating spirocyclic building blocks like 8-azaspiro[4.5]decane-2-carboxylic acid is a proven strategy to increase the fraction of sp³-hybridized car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, incorporating spirocyclic building blocks like 8-azaspiro[4.5]decane-2-carboxylic acid is a proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates. This structural modification imparts enhanced 3D conformation, improves metabolic stability, and increases target selectivity compared to traditional flat aromatic rings[1]. However, the quaternary spiro-center introduces significant steric bulk, which can impede standard amide bond formation.

To utilize this building block as the electrophilic partner in an amide coupling, the secondary amine of the piperidine ring must be orthogonally protected (typically as a tert-butyloxycarbonyl or "Boc" group) to prevent uncontrolled polymerization. This guide details field-proven, self-validating protocols for coupling 8-Boc-8-azaspiro[4.5]decane-2-carboxylic acid with diverse amines, contrasting the highly reactive HATU-mediated system[2] with the standard EDC/HOBt methodology[3].

Mechanistic Insights & Reagent Selection

The selection of the coupling reagent is dictated by the steric environment of the spirocycle and the nucleophilicity of the amine partner.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is the premier reagent for sterically hindered substrates[2]. The addition of a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, forming an O-acyluronium intermediate. This is rapidly intercepted by the 7-azabenzotriazole (HOAt) leaving group to form an OAt active ester[4]. Causality: The nitrogen atom at the 7-position of the HOAt ester provides a critical neighboring group effect—it hydrogen-bonds with the incoming amine, accelerating aminolysis and overcoming the steric hindrance of the spiro-ring[4].

  • EDC/HOBt: For unhindered primary amines, EDC combined with HOBt offers a highly cost-effective alternative with a cleaner workup[3]. EDC activates the acid to an O-acylisourea, which HOBt converts into a more stable OBt active ester. Causality: This prevents the O-acylisourea from undergoing a detrimental rearrangement into an unreactive N-acylurea byproduct[5].

Mechanism Step1 1. Deprotonation Spiro-Acid + DIPEA Step2 2. Uronium Activation Attack on HATU Step1->Step2 Step3 3. OAt Ester Formation Reactive Intermediate Step2->Step3 Step4 4. Aminolysis Amine Nucleophilic Attack Step3->Step4 Step5 5. Spirocyclic Amide Target Product Step4->Step5

Caption: HATU-mediated amide coupling mechanistic workflow.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Hindered/Weak Amines)

This protocol is designed as a self-validating system; specific workup steps ensure the removal of high-boiling solvents and byproducts[3].

Reagents:

  • 8-Boc-8-azaspiro[4.5]decane-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 8-Boc-8-azaspiro[4.5]decane-2-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv). Causality: DIPEA is strictly required to deprotonate the acid, forming the nucleophilic carboxylate necessary to attack the HATU reagent.

  • Active Ester Generation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15–30 minutes[4]. Causality: A brief pre-activation maximizes the concentration of the highly reactive OAt active ester before the amine is introduced, ensuring the reaction is driven forward despite the steric bulk.

  • Coupling: Add the amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 4–16 hours.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

  • DMF Removal (Critical Step): Wash the organic layer with 5% aqueous LiCl solution (3 × equal volume)[3]. Causality: DMF is highly water-soluble but partitions heavily into the organic layer. LiCl increases the ionic strength of the aqueous phase, effectively forcing the DMF into the aqueous layer and preventing emulsion formation.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: EDC/HOBt-Mediated Coupling (Standard Primary Amines)

Step-by-Step Methodology:

  • Initiation: Dissolve the spiro-acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous Dichloromethane (DCM). Cool to 0 °C[3].

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise, followed by DIPEA (2.5 equiv). Causality: Cooling the reaction to 0 °C during EDC addition minimizes the competitive, temperature-dependent rearrangement of the O-acylisourea intermediate into an inactive N-acylurea.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours[3].

  • Workup: Dilute with additional DCM. Wash sequentially with 10% Citric Acid (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine[3].

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes expected reaction metrics when coupling 8-Boc-8-azaspiro[4.5]decane-2-carboxylic acid with various amine classes. Data reflects standard spirocyclic coupling behaviors observed in medicinal chemistry workflows[3],[5].

Amine ClassExample AmineCoupling SystemReaction Time (h)Expected Yield (%)Purity (LC-MS)
Unhindered PrimaryBenzylamineEDC/HOBt1285–90>95%
Unhindered PrimaryBenzylamineHATU492–96>98%
Hindered SecondaryPiperidineEDC/HOBt1640–50~80%
Hindered SecondaryPiperidineHATU680–88>95%
Electron-DeficientAnilineHATU1670–75>90%

Trustworthiness & Self-Validation

To ensure the integrity of the synthesized spirocyclic amides, the protocol mandates the following validation checkpoints:

  • In-Process Monitoring: The consumption of the amine must be tracked. For primary amines, a Ninhydrin (Kaiser) stain on TLC will transition from positive (purple) to negative (yellow) upon successful coupling.

  • Epimerization Check: While spiro-centers are generally stable, if chiral centers exist on the amine partner, HATU is highly preferred. Causality: The HOAt intermediate's rapid aminolysis outcompetes oxazolone-driven racemization pathways, preserving stereochemical integrity[4],[6].

Sources

Application

Application Note: 8-Azaspiro[4.5]decane-2-carboxylic Acid as a Rigid High-Fsp³ Scaffold in Combinatorial Library Synthesis

Executive Summary & Scientific Rationale Modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures. This paradigm, famously ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Modern drug discovery has increasingly shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures. This paradigm, famously termed the "Escape from Flatland" [1], demonstrates that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a molecule correlates strongly with improved clinical success, enhanced solubility, and reduced off-target promiscuity.

Within this context, spirocyclic scaffolds have emerged as privileged motifs [2]. By connecting two rings through a single quaternary carbon, spirocycles provide exceptional structural rigidity and project functional groups in precisely defined 3D vectors.

8-Azaspiro[4.5]decane-2-carboxylic acid is a highly versatile, bifunctional building block. Comprising a piperidine ring (bearing a secondary amine at N8) spiro-fused to a cyclopentane ring (bearing a carboxylic acid at C2), it acts as a 3D-stepped analog of para-aminobenzoic acid. This application note provides a comprehensive, field-proven methodology for utilizing the Boc-protected derivative of this scaffold in parallel library synthesis.

Physicochemical Profiling: The Spirocyclic Advantage

To understand the causality behind selecting 8-azaspiro[4.5]decane-2-carboxylic acid over traditional flat building blocks, we must evaluate its physicochemical contributions to the final library members. The table below contrasts the spirocyclic scaffold with its planar counterpart, 4-aminobenzoic acid.

Property8-Azaspiro[4.5]decane-2-carboxylic acid4-Aminobenzoic Acid (PABA)Mechanistic Impact on Library
Fsp3​ (Core) 1.0 (10/10 carbons)0.0 (0/7 carbons)High Fsp3​ improves aqueous solubility and reduces non-specific protein binding [1].
3D Conformation Rigid, orthogonal vectorsPlanar, 2D vectorsSpirocycles access unique binding pockets inaccessible to flat aromatics [3].
Metabolic Stability High (No benzylic positions)Moderate (Aromatic oxidation risk)Aliphatic spiro-cores resist CYP450-mediated aromatic hydroxylation [2].
pKa (Amine) ~9.5 - 10.5 (Piperidine-like)~2.4 (Aniline-like)The basic aliphatic amine allows for stronger ionic interactions with target proteins.

Library Design & Vector Strategy

The design of a combinatorial library using this scaffold relies on orthogonal functionalization. By utilizing Boc-8-azaspiro[4.5]decane-2-carboxylic acid , the N8 amine is temporarily masked, allowing for selective derivatization of the C2 carboxylic acid.

Vectors A Boc-8-Azaspiro[4.5]decane -2-carboxylic acid B Acid Vector (C2) Amide Coupling (Diversity Input 1) A->B Step 1: React C2 C Amine Vector (N8) Acylation/Sulfonylation (Diversity Input 2) A->C Step 3: React N8 D Spiro Core Rigidity & High Fsp3 A->D Scaffold Property

Caption: Structural vector analysis of the 8-azaspiro[4.5]decane-2-carboxylic acid scaffold for library diversification.

Experimental Workflow & Protocols

The following protocols describe a self-validating, three-step parallel synthesis workflow. This methodology is optimized for 96-well format synthesis but can be scaled for batch production.

Workflow Start Boc-8-Azaspiro[4.5]decane -2-carboxylic acid Step1 Step 1: Amide Coupling (Acid Vector) HATU, DIPEA, Primary/Secondary Amines Start->Step1 R1-NH2 Step2 Step 2: Boc Deprotection (Amine Vector) TFA/DCM (1:1), TIPS, 1h, RT Step1->Step2 LC-MS Validation Step3 Step 3: N-Derivatization Acyl Chlorides / Sulfonyl Chlorides Step2->Step3 Ninhydrin Test (Positive) End Purification & QC Prep-HPLC, LC-MS Validation Step3->End R2-COCl / R2-SO2Cl

Caption: Step-by-step parallel library synthesis workflow utilizing the spirocyclic scaffold.

Protocol A: C2-Carboxylic Acid Derivatization (Amide Coupling)

Mechanistic Rationale: The carboxylic acid at the C2 position of the cyclopentane ring exhibits moderate steric hindrance. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation and overcomes the steric bulk of the spirocycle better than standard EDC/HOBt systems [3]. DIPEA is used as a non-nucleophilic base to maintain the basic environment required for the amine nucleophile without competing for the active ester.

Step-by-Step Procedure:

  • Preparation: In a 10 mL reaction vial (or 96-well plate well), dissolve Boc-8-azaspiro[4.5]decane-2-carboxylic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (1.2 eq, 0.12 mmol) and DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature (RT) for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine ( R1​−NH2​ ) (1.2 eq, 0.12 mmol).

  • Reaction: Agitate the mixture at RT for 4–6 hours.

  • In-Process QC (Self-Validation): Withdraw a 2 μ L aliquot, dilute in 100 μ L MeCN/H₂O, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the expected product mass [M+H]+ confirms reaction completion.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N8-Boc Deprotection

Mechanistic Rationale: The spirocyclic core is entirely aliphatic and highly stable to strong acids. Trifluoroacetic acid (TFA) is used to cleave the tert-butyloxycarbonyl (Boc) group. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cations from alkylating electron-rich functional groups introduced during Step A.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude intermediate from Protocol A in anhydrous DCM (1.0 mL).

  • Cleavage: Add a pre-mixed solution of TFA/DCM/TIPS (50:45:5 v/v/v) (1.0 mL) to the reaction vial.

  • Reaction: Stir at RT for 1 hour.

  • In-Process QC (Self-Validation): Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A deep blue/purple color confirms the successful generation of the free secondary amine at the N8 position.

  • Workup: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (3x 1 mL) to remove residual TFA. The product is obtained as a TFA salt and used directly in the next step.

Protocol C: N8-Amine Derivatization (Acylation)

Mechanistic Rationale: The deprotected N8 amine is a secondary, piperidine-like amine. It is highly nucleophilic but sterically embedded within the spirocyclic system. Using an excess of a strong base (DIPEA) is critical to neutralize the residual TFA salt and ensure the amine is in its reactive free-base form before the addition of the electrophile.

Step-by-Step Procedure:

  • Preparation: Dissolve the TFA salt intermediate in anhydrous DCM (1.0 mL). Add DIPEA (4.0 eq, 0.4 mmol) and stir for 5 minutes at 0 °C.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride ( R2​−COCl or R2​−SO2​Cl ) (1.1 eq, 0.11 mmol).

  • Reaction: Allow the reaction to warm to RT and stir for 2 hours.

  • Quenching: Quench the reaction with methanol (50 μ L) to destroy any unreacted acyl/sulfonyl chloride.

  • Final Purification: Concentrate the crude mixture and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing sp3 Character Improves Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[Link]

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330–336.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 8-Azaspiro[4.5]decane-2-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve your reaction yields.

Introduction

8-Azaspiro[4.5]decane-2-carboxylic acid is a valuable spirocyclic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, its synthesis can be challenging, with common issues including low yields, difficult purifications, and the formation of side products. This guide addresses these issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 8-Azaspiro[4.5]decane core?

A1: The most common strategies involve the construction of the spirocyclic core via intramolecular reactions. Key approaches include:

  • Reductive Amination: An intramolecular reaction between a ketone and an amine on a suitable precursor is a widely used method.[1][2] This is often a one-pot reaction, which is efficient and minimizes intermediate isolation steps.[2]

  • 1,3-Dipolar Cycloadditions: The reaction of nitrones with alkenes can form the core isoxazolidine ring, which can then be reduced to the corresponding spirocyclic amine.[3]

  • Dieckmann Condensation: An intramolecular condensation of a diester can be used to form the carbocyclic ring of the spiro-system.

  • Grignard-type Reactions: The addition of a Grignard reagent to a protected piperidone derivative is another viable route.[4]

Q2: My overall yield is very low. What is a realistic target yield for a multi-step synthesis of this type?

A2: For a multi-step synthesis of a complex molecule like 8-Azaspiro[4.5]decane-2-carboxylic acid, overall yields can vary significantly based on the chosen route and optimization of each step. While some patent literature reports yields for specific steps to be high, an overall yield of 7-10% might be considered a reasonable starting point for a non-optimized, multi-step sequence.[4] Yields can often be substantially improved by carefully optimizing each reaction step, particularly reagent stoichiometry, temperature, and reaction time.

Troubleshooting Guide: Low Reaction Yield

Low product yield is one of the most frequent challenges. The following section breaks down common scenarios and provides targeted solutions.

Scenario 1: Incomplete or Stalled Reaction

Q3: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times. What are the likely causes?

A3: A stalled reaction can often be attributed to several factors related to reagents, catalysts, or reaction conditions.

  • Cause A: Poor Quality of Reducing Agent (in Reductive Aminations). Hydride reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.

    • Expert Insight: The effectiveness of these reducing agents is highly dependent on their anhydrous state. Over time, they can decompose, leading to lower reactivity. It's always best to use a freshly opened bottle or to dry the reagent under vacuum before use. STAB is generally preferred over NaBH₃CN as it is less toxic and can often be used in a one-pot procedure without prior imine formation.[5]

  • Cause B: Inefficient Imine Formation. The crucial first step in reductive amination is the formation of the imine intermediate.[1][5] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloroethane, THF) over molecular sieves.

      • Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) directly to the reaction mixture can help to drive the imine formation forward by sequestering the water byproduct.

      • pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.

  • Cause C: Catalyst Deactivation (for catalytic hydrogenation routes). If using a heterogeneous catalyst like Palladium on carbon (Pd/C), the catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure high purity of your substrate and solvents. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite and adding fresh catalyst may restart the reaction.

Scenario 2: Formation of Multiple Side Products

Q4: My crude reaction mixture shows multiple spots on TLC, and the desired product is a minor component. How can I improve selectivity?

A4: The formation of side products often points to issues with reaction conditions or the stability of intermediates.

  • Cause A: Over-alkylation of the Amine. In reductive amination, the newly formed secondary amine can sometimes react further with the starting aldehyde or ketone, leading to a tertiary amine byproduct.[5]

    • Expert Insight: This is more common when using highly reactive reducing agents. Using a milder, more selective reducing agent like STAB can minimize this side reaction as it is generally selective for the reduction of the imine in the presence of the carbonyl group.[5]

  • Cause B: Competing Intermolecular Reactions. At low concentrations, intramolecular reactions are favored. However, at higher concentrations, starting materials may react with each other, leading to dimers or polymers.

    • Troubleshooting Protocol:

      • High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization. This can be particularly important for the ring-closing step.

      • Slow Addition: If using a highly reactive reagent, adding it slowly via a syringe pump can maintain a low instantaneous concentration, thus favoring the desired intramolecular pathway.

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Caption: A decision-tree workflow for troubleshooting low yields.

Troubleshooting Guide: Purification and Deprotection

Q5: My crude product is a sticky oil and difficult to purify by column chromatography. What are my options?

A5: Carboxylic acids and amines can be challenging to purify via standard silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase.

  • Strategy A: Acid-Base Extraction. This is a classic and highly effective method for purifying carboxylic acids from neutral or basic impurities.[6][7][8]

    • Protocol: Acid-Base Extraction

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1 M HCl). The carboxylic acid will precipitate if it is a solid, or it can be extracted back into an organic solvent.

      • Dry the final organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Strategy B: Crystallization. If the product is a solid but reluctant to crystallize from the crude oil, try various solvent systems.

    • Expert Insight: A good starting point for crystallization is to dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, diethyl ether) until turbidity is observed. Allowing the solution to stand, sometimes with gentle scratching of the flask, can induce crystallization.

Q6: I am having trouble with the N-Boc deprotection step. Standard TFA conditions are leading to decomposition. Are there milder alternatives?

A6: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, but its removal with strong acids like trifluoroacetic acid (TFA) can sometimes cause side reactions with sensitive substrates.[9][10]

Deprotection Method Conditions Advantages Considerations
Method 1: HCl in Dioxane/Methanol 4 M HCl in Dioxane or Methanolic HClVolatile byproducts, effective.Can be harsh; potential for esterification with methanol.[11]
Method 2: Phosphoric Acid Aqueous H₃PO₄ in THFMild, environmentally benign.[12]May require elevated temperatures.
Method 3: p-Toluenesulfonic Acid (pTSA) pTSA in a suitable solventInexpensive, biodegradable, effective at room temp.[13]Solid reagent, may require specific solvent systems.
Method 4: Water-mediated Refluxing in waterCatalyst-free, green method.[12]Requires higher temperatures, substrate must be water-soluble or reaction is heterogeneous.
  • Expert Recommendation: For a substrate sensitive to strong acids, starting with p-toluenesulfonic acid (pTSA) is an excellent choice due to its effectiveness under milder conditions.[13] Using HCl in an aprotic solvent like dioxane is also a standard, reliable method that avoids potential side reactions with alcoholic solvents.

Conclusion

Improving the yield of 8-Azaspiro[4.5]decane-2-carboxylic acid synthesis requires a systematic approach to troubleshooting. By carefully analyzing the reaction outcomes and understanding the underlying chemical principles, it is possible to identify the root causes of low yields and implement effective solutions. This guide provides a framework for this process, from diagnosing the problem to selecting the appropriate purification and deprotection strategies.

References

  • CN107298685A - A kind of synthetic method of the carboxylic acid of 8 (tertbutyloxycarbonyl) 1 oxa- 8 azaspiro [4.5] decane 2.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2020). Royal Society of Chemistry. [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (2021). ACS Publications. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • 8-azaspiro[12][13] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

  • Recovery of carboxylic acids produced by fermentation. (2014). PubMed. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • WO/2011/100682 PURIFICATION OF CARBOXYLIC ACIDS BY CATALYTIC HYDROGENATION. WIPO Patentscope. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). ACS Publications. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. (2022). RSC Publishing. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

Sources

Optimization

Troubleshooting poor solubility of 8-Azaspiro[4.5]decane-2-carboxylic acid in organic solvents

Welcome to the Technical Support Center for spirocyclic amino acid handling. As a Senior Application Scientist, I frequently encounter workflow bottlenecks involving conformationally restricted building blocks like 8-Aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amino acid handling. As a Senior Application Scientist, I frequently encounter workflow bottlenecks involving conformationally restricted building blocks like 8-Azaspiro[4.5]decane-2-carboxylic acid[1]. While these rigid scaffolds are highly valuable for improving receptor selectivity and metabolic stability in drug discovery[1], their unique physicochemical properties often lead to severe solubility issues during synthesis.

This guide is designed to provide you with mechanistic insights, quantitative data, and self-validating protocols to overcome these solubility barriers.

Frequently Asked Questions: The Causality of Insolubility

Q: Why does 8-Azaspiro[4.5]decane-2-carboxylic acid form an intractable suspension in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc)? A: The root cause is the molecule's zwitterionic nature. At neutral pH, the secondary amine in the piperidine ring (pKa ~9–10) is protonated ( NH2+​ ), and the carboxylic acid on the cyclopentane ring (pKa ~3–4) is deprotonated ( COO− )[2][3]. This creates an "inner salt" with extremely strong intermolecular electrostatic interactions. Non-polar and moderately polar organic solvents lack the dielectric constant required to disrupt this high crystal lattice energy, resulting in near-zero solubility[3].

Q: I am attempting solid-phase peptide synthesis (SPPS). Which protection strategy yields the best solubility for this specific spirocycle? A: For SPPS, temporary masking of the amine is mandatory. Fmoc-protection is highly recommended because Fmoc-protected amino acids exhibit superior solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are standard in SPPS workflows[]. Alternatively, you can utilize the commercially available Boc-protected variant, 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid, which is highly soluble in DCM and EtOAc for solution-phase synthesis[5][6].

Q: Can I dissolve the unprotected compound in organic media without modifying its chemical structure? A: Yes, but your options are restricted. You must either use highly polar aprotic solvents (like DMSO) combined with heating/sonication, or you must form a lipophilic salt. By adding a strong, lipophilic acid like trifluoroacetic acid (TFA), you protonate the carboxylate (breaking the zwitterion) and form a TFA salt. The large, fluorinated trifluoroacetate counterion provides enough lipophilic character to pull the molecule into halogenated solvent mixtures[3][6].

Quantitative Solubility Matrix

To assist in solvent and strategy selection, the following table summarizes the solubility profiles of 8-Azaspiro[4.5]decane-2-carboxylic acid across its various chemical states.

Compound StateWaterDichloromethane (DCM)Ethyl Acetate (EtOAc)DMF / DMSO
Unprotected (Zwitterion) >50 mg/mL<1 mg/mL<1 mg/mL~5–10 mg/mL (requires 60°C)
Hydrochloride Salt [7]>100 mg/mL<1 mg/mL<1 mg/mL~20 mg/mL
TFA Salt (Ion-Paired) >50 mg/mL~15 mg/mL (in 9:1 DCM:MeOH)<5 mg/mL>50 mg/mL
Boc-Protected [5]<1 mg/mL>100 mg/mL >50 mg/mL >100 mg/mL
Fmoc-Protected []<1 mg/mL>50 mg/mL>50 mg/mL>100 mg/mL

Note: Values are empirical working estimates based on the standard behavior of spirocyclic amino acids and their protected derivatives[2][][5].

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol A: N-Boc Derivatization for Non-Polar Solubilization

Use this protocol when downstream chemistry permits a protected secondary amine. This is the most robust method for achieving high solubility in DCM or EtOAc[2][3].

  • Zwitterion Disruption: Suspend 1.0 g of 8-Azaspiro[4.5]decane-2-carboxylic acid in a biphasic mixture of 1,4-Dioxane (10 mL) and 1M NaOH (10 mL).

    • Causality: The strong aqueous base deprotonates the secondary amine, destroying the zwitterion and dissolving the compound entirely as a highly water-soluble sodium salt.

    • Validation Check: The initial cloudy suspension must transition into a completely clear, homogeneous biphasic solution. If solid remains, add 1M NaOH dropwise until clear.

  • Protection: Cool the mixture to 0°C in an ice bath. Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 equivalents) slowly. Stir at room temperature for 14 hours.

  • Organic Wash: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous layer with EtOAc (2 x 10 mL) and discard the organic layer.

    • Causality: This removes unreacted Boc2​O and non-polar impurities while the target molecule remains in the aqueous phase as a carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO4​ .

    • Validation Check: A dense white precipitate must form immediately. This is the neutral, highly lipophilic Boc-protected amino acid[5].

  • Extraction: Extract the precipitate with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the organically soluble product.

Protocol B: Lipophilic Ion-Pairing (TFA Salt Formation)

Use this protocol when chemical derivatization is strictly prohibited (e.g., immediate amide coupling of the free amine is required)[6].

  • Suspension: Suspend 100 mg of the unprotected spirocycle in 5 mL of a DCM/Methanol (9:1 v/v) mixture.

    • Validation Check: The mixture will appear as a stubborn, cloudy white suspension.

  • Ion-Pairing: Add 1.1 equivalents of anhydrous Trifluoroacetic acid (TFA) dropwise while stirring rapidly at room temperature.

    • Causality: TFA is a strong acid that protonates the carboxylate group, neutralizing the zwitterion. The resulting trifluoroacetate counterion is highly lipophilic, dragging the now-cationic spirocycle into the organic phase[3].

  • Solvation: Sonicate the mixture for 5 minutes.

    • Validation Check: The suspension must transition into a completely clear solution . If turbidity remains, the lattice energy has not been fully overcome; add an additional 0.1 eq of TFA and sonicate for 2 more minutes.

  • Application: Use the clear solution immediately for your downstream reaction.

Solubilization Decision Workflow

SolubilityWorkflow Start Unprotected 8-Azaspiro[4.5]decane- 2-carboxylic acid (Insoluble) Q1 Is chemical derivatization (Boc/Fmoc) acceptable? Start->Q1 Deriv Perform N-Boc or N-Fmoc Protection Protocol Q1->Deriv Yes Q2 Are highly polar aprotic solvents acceptable? Q1->Q2 No Sol1 Soluble in Non-Polar Organics (DCM, EtOAc) Deriv->Sol1 PolarSolv Use DMF, DMSO, or NMP + Sonication at 50°C Q2->PolarSolv Yes Salt Form Lipophilic Salt (e.g., TFA salt) in DCM:MeOH Q2->Salt No Sol2 Soluble in Polar Aprotics PolarSolv->Sol2 Sol3 Moderate Organic Solubility Salt->Sol3

Decision tree for solubilizing 8-Azaspiro[4.5]decane-2-carboxylic acid in organic solvents.

References

  • CAS 13734-41-3: Boc-L-valine | CymitQuimica. CymitQuimica.2

  • 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride | 1780296-52-7. Molport.7

  • 1160247-17-5 | 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid. BLDpharm.5

  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.

  • Amino Acid-Protecting Groups. Academia.edu.3

  • Product Class 11: Peptides. Thieme-Connect.6

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Uni-Regensburg.1

Sources

Troubleshooting

Minimizing side reactions when using 8-Azaspiro[4.5]decane-2-carboxylic acid building blocks

Welcome to the technical support center for 8-Azaspiro[4.5]decane-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Azaspiro[4.5]decane-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered, spirocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and achieve optimal results in your synthetic campaigns.

Introduction to 8-Azaspiro[4.5]decane-2-carboxylic Acid

8-Azaspiro[4.5]decane-2-carboxylic acid is a conformationally constrained amino acid analogue that offers a unique three-dimensional scaffold for drug discovery. Its rigid spirocyclic structure can impart favorable properties to peptides and small molecules, such as increased metabolic stability, enhanced binding affinity, and improved cell permeability. However, its significant steric bulk and the presence of a secondary amine within the piperidine ring introduce specific synthetic challenges. This guide will address these challenges head-on, providing you with the expertise to confidently incorporate this valuable building block into your molecules.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with Fmoc-8-Azaspiro[4.5]decane-2-carboxylic acid so slow or incomplete?

A1: The primary reason for difficult coupling is the significant steric hindrance around the carboxylic acid and the α-amino group, a common issue with α,α-disubstituted amino acids.[1] The bulky spirocyclic backbone physically obstructs the approach of the activated carboxyl group to the N-terminus of the peptide chain, slowing down the rate of amide bond formation.[1] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further masking the reactive sites and impeding reagent diffusion.[2]

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reactions include:

  • Incomplete Coupling: Leading to deletion sequences, which can be difficult to separate from the target peptide.[3]

  • Epimerization/Racemization: The chiral center at the α-carbon can be susceptible to epimerization under basic conditions, especially during prolonged activation times.[4][5] This is a risk for many amino acids during coupling.[4]

  • Side Reactions Involving the Unprotected Piperidine Nitrogen: If the secondary amine on the spirocyclic ring is not protected, it can compete with the desired N-terminal amine during coupling, leading to branched impurities or reaction with the activated carboxyl group of another building block. It can also be acylated by common reagents like acetic anhydride if used for capping.[6][7][8]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage in solid-phase peptide synthesis (SPPS), especially when using Fmoc chemistry.[1]

Q3: Is it necessary to protect the secondary amine on the piperidine ring?

A3: Absolutely. Leaving the secondary amine unprotected is highly likely to cause side reactions. This nucleophilic amine can be acylated during coupling steps or react with other electrophiles in the reaction mixture.[6][7] An orthogonal protecting group strategy is essential. For instance, if you are using Fmoc for the α-amino group, a Boc group is a suitable choice for the piperidine nitrogen, as it is stable to the piperidine conditions used for Fmoc deprotection but can be removed with acid during the final cleavage.[9]

Q4: Which coupling reagents are most effective for this building block?

A4: For sterically demanding couplings, high-potency uronium or phosphonium salt-based reagents are recommended. Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent first choices due to their high reactivity and ability to suppress racemization.[2]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also highly effective for coupling hindered amino acids.[10]

  • Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) , even with additives like HOBt, are often less efficient for such hindered systems and may lead to more side products, such as N-acylurea.[11][12]

Troubleshooting Guide

Problem 1: Incomplete Coupling and Deletion Sequences

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Mass spectrometry of the crude product shows a significant peak corresponding to the mass of the peptide minus the mass of the 8-Azaspiro[4.5]decane-2-carboxylic acid residue.

Root Causes:

  • Insufficient reactivity of the coupling reagent.

  • Steric hindrance preventing efficient reaction.[1][13]

  • Peptide aggregation on the solid support.[1][14]

  • Poor solvation of the resin or peptide chain.[2]

Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected reagent Using HATU/HCTU or PyAOP? start->reagent double_couple Perform a Double Coupling reagent->double_couple Yes success Coupling Successful reagent->success No, switch to stronger reagent solvent Optimize Solvent System (e.g., NMP) double_couple->solvent Still incomplete double_couple->success Complete temp Increase Reaction Temperature (30-50 °C) solvent->temp Still incomplete solvent->success Complete acyl_fluoride Consider Acyl Fluoride Method temp->acyl_fluoride Still incomplete temp->success Complete acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions and Protocols

1. Implement a Double Coupling Protocol: This is often the most straightforward and effective solution. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1]

2. Optimize the Solvent: If using DMF, consider switching to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for growing peptide chains and can help disrupt aggregation.[2] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.

3. Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Cautiously increasing the temperature to 30-50°C can also enhance the reaction rate, though this may increase the risk of epimerization.

4. Use Acyl Fluoride Formation for Extremely Hindered Couplings: In cases where even potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.

StrategyDescriptionKey Considerations
Double Coupling Repeat the coupling step with fresh reagents.Most common and effective first step.[1]
Solvent Change Switch from DMF to NMP or a solvent mixture.NMP is superior for disrupting peptide aggregation.[2]
Increased Time/Temp Extend coupling time to 4+ hours; increase temp to 30-50°C.Monitor for potential epimerization at higher temperatures.
Acyl Fluoride Method Convert the acid to an acyl fluoride using TFFH or PyFluor.For extremely difficult couplings; requires anhydrous conditions.[1]
Problem 2: Suspected Epimerization/Racemization

Symptoms:

  • HPLC of the purified peptide shows a doublet or a broadened peak for the target compound.

  • Mass spectrometry confirms the correct mass for both peaks in the doublet.

  • Chiral chromatography confirms the presence of a diastereomer.

Root Causes:

  • Over-activation of the carboxylic acid, leading to the formation of an oxazolone intermediate which can readily epimerize.[4][5][12]

  • Use of a strong, sterically unhindered base (e.g., triethylamine).

  • Prolonged exposure to basic conditions during coupling.

Workflow for Minimizing Epimerization

G start Epimerization Suspected base Using DIPEA or Collidine? start->base preactivation Reduce Pre-activation Time base->preactivation Yes success Epimerization Minimized base->success No, switch to a hindered base reagent Use Additives (HOAt, Oxyma) preactivation->reagent Still observed preactivation->success Minimized low_temp Lower Coupling Temperature reagent->low_temp Still observed reagent->success Minimized low_temp->success

Caption: Decision-making process to reduce epimerization.

Solutions and Protocols

1. Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .[11] Avoid less hindered bases like triethylamine (TEA). Use the minimum amount of base necessary.

2. Minimize Pre-activation Time: Do not allow the mixture of the amino acid, coupling reagent, and base to stand for an extended period before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[11]

3. Use Racemization-Suppressing Additives: Ensure your coupling protocol includes additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) . Reagents like HATU and HCTU already incorporate these moieties. These additives suppress the formation of the problematic oxazolone intermediate.[1][15]

4. Lower the Reaction Temperature: If you have increased the temperature to improve coupling efficiency, try to find a balance. Performing the coupling at 0°C or room temperature will reduce the rate of epimerization.

ParameterStandard ConditionOptimized for Low Epimerization
Base DIPEA (2-4 eq.)DIPEA or Collidine (2 eq.)[11]
Pre-activation 5-10 minutes1-3 minutes[11]
Temperature Room Temperature to 50°C0°C to Room Temperature
Additives HOBtHOAt or Oxyma[1][15]
Problem 3: Side Reactions Involving the Piperidine Nitrogen

Symptoms:

  • Mass spectrometry of the crude product shows unexpected masses, such as the addition of a second building block to the azaspirodecane moiety.

  • The desired product is obtained in very low yield, with a complex mixture of byproducts.

Root Cause:

  • The secondary amine of the 8-azaspiro[4.5]decane ring was not protected.

Solution: Orthogonal Protection Strategy

It is imperative to use a protecting group for the piperidine nitrogen that is stable to the conditions used for the deprotection of the α-amino group.

G cluster_0 Fmoc-Based SPPS cluster_1 Boc-Based SPPS f_alpha α-Amino Group: Fmoc (Removed by Piperidine) f_piperidine Piperidine N: Boc (Stable to Piperidine, removed by TFA) b_alpha α-Amino Group: Boc (Removed by TFA) b_piperidine Piperidine N: Cbz or other acid-labile group (Orthogonality is challenging) start Select SPPS Strategy cluster_0 cluster_0 start->cluster_0 Recommended cluster_1 cluster_1 start->cluster_1 Advanced

Caption: Orthogonal protecting group strategies.

Recommended Protocol (Fmoc-SPPS):

  • Start with Fmoc-8-azaspiro[4.5]decane(Boc)-2-carboxylic acid .

  • Perform standard Fmoc-SPPS. The Boc group on the piperidine nitrogen will be completely stable to the repeated piperidine treatments used to remove the Fmoc group.[9]

  • During the final cleavage from the resin with a trifluoroacetic acid (TFA) cocktail, the Boc group will be simultaneously removed along with other side-chain protecting groups (e.g., tBu, Trt).[16]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling with HATU

This protocol is recommended as the standard procedure for incorporating 8-Azaspiro[4.5]decane-2-carboxylic acid.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-8-azaspiro[4.5]decane(Boc)-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in NMP.

    • Allow the solution to pre-activate for 1-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin thoroughly with NMP (3 x 1 min).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated amino acid and reagents.

    • Allow the second coupling to proceed for another 2 hours.

  • Washing and Capping:

    • Wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min).

    • Perform a capping step with acetic anhydride if necessary to block any unreacted amines.

  • Confirmation: Perform a Kaiser test or other amine test to confirm the completion of the coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to give complete coupling.[1]

  • Acyl Fluoride Formation:

    • Dissolve the protected Fmoc-8-azaspiro[4.5]decane(Boc)-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add PyFluor (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at 0°C for 30 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch around 1840 cm⁻¹).

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Workup:

    • Monitoring for completeness is crucial as reaction times can vary.

    • Wash the resin thoroughly with DCM and DMF.

References

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. Available from: [Link]

  • UT Southwestern, Dallas, Texas. Protective Groups in Organix Synthesis - Ready Lab. Available from: [Link]

  • PMC - NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link]

  • Wiley Online Library. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. Available from: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • PMC - NIH. Epimerisation in Peptide Synthesis. Available from: [Link]

  • ChemRxiv. Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Available from: [Link]

  • Chemical Communications (RSC Publishing). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • Semantic Scholar. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Available from: [Link]

  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation. Available from: [Link]

  • Journal of the American Chemical Society. Use of a New Spirophosphine To Achieve Catalytic Enantioselective [4 + 1] Annulations of Amines with Allenes To Generate Dihydropyrroles. Available from: [Link]

  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]

  • PMC - NIH. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

  • OpenStax. 24.7 Reactions of Amines - Organic Chemistry. Available from: [Link]

  • Science.gov. steric hindrance effect: Topics by Science.gov. Available from: [Link]

  • YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available from: [Link]

  • PMC - NIH. Peptide Conjugates of Benzene Carboxylic Acids as Agonists and Antagonists of Amylin Aggregation. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • PMC - NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]

  • Semantic Scholar. A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride. Available from: [Link]

  • PubMed. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Available from: [Link]

  • Encyclopedia MDPI. Solubility and Aggregation of Proteins. Available from: [Link]

  • UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis - Ready Lab. Available from: [Link]

  • ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available from: [Link]cyclization-reactions-application-in-synthesis-of-natural-products.pdf)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Binding Affinity Assays for 8-Azaspiro[4.5]decane-2-carboxylic Acid Derivatives

In the landscape of modern drug discovery, the precise characterization of molecular interactions is the bedrock upon which successful therapeutic programs are built. For novel chemical entities like 8-Azaspiro[4.5]decan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is the bedrock upon which successful therapeutic programs are built. For novel chemical entities like 8-Azaspiro[4.5]decane-2-carboxylic acid derivatives, which represent a promising scaffold in medicinal chemistry, quantifying their binding affinity to biological targets is a critical step.[1][2][3] These derivatives have shown potential as high-affinity ligands for targets such as the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological and psychiatric disorders.[4] This guide provides a comparative framework for the validation of binding affinity assays, offering researchers the insights needed to select and implement the most robust methods for their specific scientific questions.

The core objective of any binding assay is to determine the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for its target.[5][6] A low Kd value indicates high affinity. However, the path to a reliable Kd is paved with rigorous assay validation. This process ensures that the generated data is accurate, reproducible, and truly reflective of the molecular interaction under investigation.[7]

cluster_0 Assay Validation Workflow Assay_Development Assay Development & Optimization Pre-Validation Pre-Validation Assessment (Signal-to-Basal, Z'-factor) Assay_Development->Pre-Validation Initial Optimization Validation_Parameters Full Validation: - Specificity - Accuracy & Precision - Robustness & Ruggedness Pre-Validation->Validation_Parameters Meets Acceptance Criteria Data_Analysis Data Analysis & Interpretation (Kd/Ki Determination) Validation_Parameters->Data_Analysis Validated Method Documentation Documentation & Reporting Data_Analysis->Documentation Final Report

Caption: A generalized workflow for the validation of a binding affinity assay.

A Comparative Analysis of Leading Binding Affinity Assay Formats

The choice of a binding assay is a critical decision, dictated by the nature of the target, the properties of the small molecule, available resources, and the desired throughput.[8][9][10] Here, we compare four widely adopted techniques, each with unique strengths and considerations.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC stands out as a premier biophysical method because it directly measures the heat released or absorbed during a binding event.[11][12] This allows for the label-free determination of not just the binding affinity (Kd), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13] This complete thermodynamic profile provides unparalleled insight into the driving forces of the molecular recognition event.

Causality in Experimental Choices:

  • Why ITC? Choose ITC when a deep thermodynamic understanding of the binding interaction is required, and when you need to confirm binding stoichiometry. It is invaluable for lead optimization, where subtle changes in a molecule's structure can be correlated with changes in binding thermodynamics.

  • Self-Validation: The shape of the ITC isotherm itself is a validation check. A clear sigmoidal curve fitting well to a 1:1 binding model provides high confidence in the data.[12] Furthermore, determining the "c-value" (c = n•[M]cell/KD) is crucial for designing a successful experiment; an ideal c-value between 10 and 100 ensures a well-defined binding isotherm from which both stoichiometry and affinity can be accurately determined.[12]

Syringe Ligand (Titrant) in Syringe Cell Target Protein (Titrand) in Sample Cell Syringe->Cell Titration Heat_Change Heat Change (ΔH) Detected Cell->Heat_Change Binding Event Binding_Curve Binding Isotherm (Plot of Heat vs. Molar Ratio) Heat_Change->Binding_Curve Thermo_Data {Kd | ΔH | ΔS | n} Binding_Curve->Thermo_Data Data Fitting

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights

SPR is a label-free optical technique that measures molecular interactions in real time by detecting changes in the refractive index at the surface of a sensor chip.[14] A key advantage of SPR is its ability to determine not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka or kon) and dissociation (kd or koff).[8]

Causality in Experimental Choices:

  • Why SPR? SPR is the method of choice for understanding the kinetics of an interaction. A compound may have a good Kd, but if its dissociation rate (koff) is too fast, it may not have a durable therapeutic effect. SPR is also well-suited for screening, including fragment-based approaches.[8][15]

  • Self-Validation: Data quality is assessed by fitting the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding). The residuals of the fit should be random and close to zero. Running multiple concentrations of the analyte and achieving a global fit that satisfies all curves provides strong validation of the kinetic parameters.[16]

Radioligand Binding Assays (RBA): The Benchmark for Sensitivity

RBAs are among the most established and sensitive methods for quantifying ligand-receptor interactions.[9][17] In a competitive binding assay, a radiolabeled ligand of known affinity competes with an unlabeled test compound (e.g., an 8-Azaspiro[4.5]decane derivative) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.[18] This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's affinity.

Causality in Experimental Choices:

  • Why RBA? RBAs are often considered a gold standard due to their high sensitivity and robustness, making them suitable for targets with low expression levels.[17] They are particularly useful in early-stage discovery for screening large compound libraries.

  • Self-Validation: The assay's validity rests on proper controls. Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.[19] Specific binding is the difference between the two. A robust assay will have high specific binding (ideally >50% of total binding).[19]

Fluorescence Polarization (FP) Assays: High-Throughput Homogeneity

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled ligand (a "tracer").[20] When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When bound to a larger protein target, its tumbling slows, and the emitted light remains highly polarized.[21] Test compounds compete with the tracer, causing a decrease in polarization.

Causality in Experimental Choices:

  • Why FP? FP is ideal for high-throughput screening (HTS) due to its "mix-and-read" format, which requires no separation steps.[20][22] This makes it fast and amenable to automation.

  • Self-Validation: A key validation step is the determination of the "Z-factor," a statistical parameter that assesses the quality of an HTS assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay. Additionally, control wells for "low polarization" (free tracer) and "high polarization" (tracer saturated with target) are essential for data normalization.[20]

Comparative Performance Summary

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay (RBA)Fluorescence Polarization (FP)
Principle Measures heat change upon binding[11]Measures change in refractive index[14]Measures displacement of a radioligand[18]Measures change in polarized light[20]
Primary Output Kd, n, ΔH, ΔS[13]Kd, kon, koff[8]IC50, Ki[17]IC50, Ki
Labeling Required? No (Label-free)[11]No (Label-free)[16]Yes (Radiolabel on probe ligand)[9]Yes (Fluorophore on probe ligand)[21]
Throughput Low to MediumMedium to HighHighVery High
Sample Consumption HighLow to MediumLowLow
Key Advantage Complete thermodynamic profileReal-time kinetics[14]High sensitivity, "gold standard"[17]Homogeneous, HTS-compatible[22]
Key Limitation Lower throughput, requires higher sample amountsPotential for surface artifacts, protein immobilization requiredRequires radioactivity, indirect measurementRequires fluorescent probe, potential for interference

Detailed Experimental Protocols

The following are generalized, step-by-step protocols. Researchers must optimize these for their specific target and 8-Azaspiro[4.5]decane-2-carboxylic acid derivative.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a framework for a filtration-based competitive RBA.[18]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl with appropriate salts and additives).

    • Prepare a stock solution of your 8-Azaspiro[4.5]decane derivative in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10-point, 1:3 dilution).

    • Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd value, in ice-cold assay buffer.

    • Prepare the receptor source (e.g., cell membranes expressing the σ1 receptor) at a concentration optimized to bind <10% of the total radioligand to avoid ligand depletion.[23]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and receptor preparation.

    • Non-Specific Binding (NSB) Wells: Add a high concentration of a known, unlabeled ligand (e.g., 1000x Ki), radioligand, and receptor preparation.

    • Test Compound Wells: Add your serially diluted 8-Azaspiro[4.5]decane derivative, radioligand, and receptor preparation.

  • Incubation: Incubate the plate for a predetermined time and temperature to ensure the binding reaction reaches equilibrium. This time must be empirically determined.[5][24]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (captured on the filter) from the free radioligand.[18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Normalize the data, setting 100% binding as the specific binding in the absence of a competitor and 0% as the NSB.

    • Plot the percent inhibition versus the log concentration of your test compound and fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines a direct titration experiment.[12]

  • Sample Preparation:

    • Prepare the target protein and the 8-Azaspiro[4.5]decane derivative in the exact same, extensively degassed buffer to minimize heats of dilution.[12] Small differences in pH or buffer components can create significant artifacts.

    • The concentration of the ligand in the syringe should typically be 10-15 times the concentration of the protein in the sample cell.

    • The protein concentration in the cell should be chosen to ensure the c-value is between 10 and 100.[12]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the reference cell with the assay buffer.

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration Experiment:

    • Set the experimental temperature and allow the system to equilibrate to a stable baseline.

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (q) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's analysis software. This fit will yield the binding affinity (Ka, from which Kd = 1/Ka), stoichiometry (n), and enthalpy (ΔH).[11]

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (n.d.).
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • Basic principles of competitive binding assays - Benchchem. (n.d.).
  • Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics. (n.d.).
  • Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. (n.d.).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). Retrieved from [Link]

  • Munson, P. J., & Rodbard, D. (1988). Analysis of Competition Binding Assays: Assessment of the Range of Validity of a Commonly Invoked Assumption. Analytical Biochemistry. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. (n.d.).
  • Lee, H. J., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.).
  • Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter's Blog. (2014).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (2019).
  • Validating Enzyme Assay Results: A Comparative Guide to Fluorescence Polarization and Alternative Methods - Benchchem. (n.d.).
  • Competitive Ligand Binding Assay - Mtoz Biolabs. (n.d.).
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.).
  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (n.d.).
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. (n.d.).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Retrieved from [Link]

  • Mo, Y., & Copp, C. C. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Medicinal Chemistry Research. Retrieved from [Link]

  • Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd. (n.d.).
  • Protocol for Binding Affinity Assays: A Comprehensive Guide - Benchchem. (n.d.).
  • Small Molecule Hit Identification and Validation | Broad Institute. (n.d.).
  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC. (n.d.). Retrieved from [Link]

  • Kratsch, L., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Bioconjugate Chemistry. Retrieved from [Link]

  • Gohlke, H., & Klebe, G. (2002). Computational evaluation of protein – small molecule binding. Angewandte Chemie International Edition. Retrieved from [Link]

  • How to determine binding affinity with a microplate reader - BMG Labtech. (n.d.).
  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (2020).
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018).
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. (2022).
  • 8-(BOC)-2,8-DIAZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID - NextSDS. (n.d.).

Sources

Comparative

Comparing spirocyclic building blocks: 8-Azaspiro[4.5]decane-2-carboxylic acid and analogues

Engineering the 3D Pharmacophore: A Comparative Guide to 8-Azaspiro[4.5]decane-2-carboxylic Acid and Analogues The "escape from flatland" paradigm has fundamentally shifted hit-to-lead optimization in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 3D Pharmacophore: A Comparative Guide to 8-Azaspiro[4.5]decane-2-carboxylic Acid and Analogues

The "escape from flatland" paradigm has fundamentally shifted hit-to-lead optimization in modern drug discovery. Medicinal chemists are increasingly replacing planar, sp2-rich heteroaromatics and simple saturated rings (like piperidine) with spirocyclic scaffolds[1]. These three-dimensional architectures increase the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved clinical success rates by enhancing solubility, reducing promiscuous protein binding, and mitigating hERG toxicity[2].

As a Senior Application Scientist, selecting the correct spirocyclic building block requires looking beyond simple structural novelty. This guide provides an objective, data-driven comparison of 8-Azaspiro[4.5]decane-2-carboxylic acid against its more compact analogue, 2-Azaspiro[3.3]heptane-6-carboxylic acid , and the traditional flat baseline, piperidine-4-carboxylic acid .

Structural & Physicochemical Profiling

The primary goal of a bioisosteric swap is to maintain or improve target binding affinity while optimizing the physicochemical profile (ADME properties).

  • Piperidine-4-carboxylic acid serves as the traditional baseline. While synthetically accessible, the exposed basic amine and adjacent α-protons make it highly susceptible to Cytochrome P450 (CYP) mediated oxidation[3].

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid is a highly compact, rigid bioisostere. Counterintuitively, despite adding a carbon atom compared to piperidine, this spiro-fusion often lowers lipophilicity (logD) due to an increase in the basicity of the amine[4]. While this provides exceptional metabolic stability, it can severely compromise membrane permeability.

  • 8-Azaspiro[4.5]decane-2-carboxylic acid offers an extended 3D topology. The 6-membered aza-ring mimics piperidine's conformation, while the spiro-fused 5-membered ring projects the carboxylic acid vector orthogonally[5]. The higher carbon count increases lipophilicity, which restores the permeability often lost in smaller spirocycles, though it may slightly decrease metabolic stability compared to the ultra-rigid [3.3] system[2].

Table 1: Physicochemical Comparison of Building Blocks

PropertyPiperidine-4-carboxylic acid (Baseline)2-Azaspiro[3.3]heptane-6-carboxylic acid8-Azaspiro[4.5]decane-2-carboxylic acid
Molecular Weight (Da) 129.16141.17183.25
Fsp3 (Fraction sp3) 0.830.880.91
Predicted cLogP -0.50-0.80+0.50
3D Vector Projection Planar / EquatorialHighly compact, linearExtended, orthogonal
Primary Liability High CYP450 clearancePoor permeability (high pKa)Slightly higher lipophilic bulk

Screening & Decision Workflow

When integrating these building blocks into a screening cascade, the choice of scaffold dictates the downstream in vitro assays. The following workflow illustrates the logical progression from a flat piperidine hit to a validated spirocyclic lead.

G Start Identify Flat Piperidine Hit Eval Evaluate Liabilities: Metabolism, hERG Start->Eval Structural Profiling Spiro33 2-Azaspiro[3.3]heptane (Compact, Low logD) Eval->Spiro33 Require MW < 300 Reduce logD Spiro45 8-Azaspiro[4.5]decane (Extended 3D Vectors) Eval->Spiro45 Require 3D reach Target binding Assay1 Microsomal Stability (HLM/MLM) Spiro33->Assay1 Assay2 PAMPA Permeability Spiro33->Assay2 Spiro45->Assay1 Spiro45->Assay2 Select Lead Candidate Selection Assay1->Select t1/2 > 60 min Assay2->Select Papp > 10^-6 cm/s

Workflow for screening spirocyclic bioisosteres in hit-to-lead optimization.

Self-Validating Experimental Protocols

To objectively compare the performance of 8-Azaspiro[4.5]decane-2-carboxylic acid against its analogues, researchers must employ rigorous, self-validating in vitro assays.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the spirocyclic scaffold to Phase I oxidative metabolism (primarily CYP450s). Spiro-fusion restricts the conformational flexibility of the amine, often reducing the rate of endogenous degradation compared to flat piperidines[2][6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration).

    • Causality: Utilizing 0.5 mg/mL protein ensures linear enzyme kinetics. A 1 µM substrate concentration ensures the compound remains well below the Michaelis constant ( Km​ ), preventing enzyme saturation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibration to physiological temperature is required before initiating the enzymatic reaction to prevent kinetic lag phases.

  • Initiation: Add a regenerating NADPH system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.

    • Causality: CYP450 enzymes require a continuous supply of NADPH. A regenerating system prevents cofactor depletion over the 60-minute assay window.

  • Quenching & Sampling: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism.

  • Self-Validation Check: Always run a positive control (e.g., Verapamil or Testosterone) in parallel. If the positive control does not degrade at its known historical half-life, the microsomes or NADPH system are compromised, and the assay must be rejected.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the increased basicity of compact spirocycles (like the [3.3] heptane) can hinder cellular penetration[4], PAMPA is used to isolate and measure passive transcellular permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

    • Causality: This artificial lipid mixture mimics the hydrophobic core of a cellular bilayer, isolating passive diffusion from active efflux/influx transport mechanisms.

  • Dosing: Add 150 µL of the compound (10 µM in PBS, pH 7.4, max 1% DMSO) to the donor compartment. Add 300 µL of blank PBS to the acceptor compartment.

    • Causality: This establishes the concentration gradient necessary to drive Fickian diffusion.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Self-Validation Check (Mass Balance): Quantify the compound concentration in both the donor and acceptor wells via LC-MS/MS. Calculate the mass balance: (Cdonor​∗Vdonor​+Cacceptor​∗Vacceptor​)/TotalInitialMass .

    • Causality: The mass balance must exceed 80%. If it is lower, the highly lipophilic 8-Azaspiro[4.5]decane analogue is likely trapped within the lipid membrane itself or adhering to the plastic, rendering the calculated effective permeability ( Papp​ ) artificially low.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Masterclass: 8-Azaspiro[4.5]decane-2-carboxylic Acid

Introduction: The Strategic Value and Handling Imperative In modern drug development, escaping "flatland" by incorporating high-Fsp³ (sp³-hybridized) conformationally constrained scaffolds is a proven strategy for improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value and Handling Imperative

In modern drug development, escaping "flatland" by incorporating high-Fsp³ (sp³-hybridized) conformationally constrained scaffolds is a proven strategy for improving the pharmacokinetic profiles and target specificity of peptidomimetics, as highlighted in [1]. 8-Azaspiro[4.5]decane-2-carboxylic acid —frequently utilized in its Boc-protected form (CAS 1160247-17-5) for peptide synthesis—is a premier building block in this domain[2].

However, the unique structural features that make this compound valuable (its nitrogen-containing spirocycle and carboxylic acid functional groups) also dictate strict operational handling and specialized disposal protocols. As a secondary amine derivative, improper disposal can lead to the generation of toxic nitrogen oxides (NOx) or dangerous exothermic reactions[3]. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and environmental compliance.

Physicochemical Profile & Hazard Assessment

Before initiating any workflow, personnel must understand the compound's logistical parameters. The data below summarizes the critical metrics that dictate our handling and disposal methodologies[2],[4],[5],[6].

Table 1: Physicochemical and Logistical Parameters

ParameterSpecificationCausality / Operational Impact
Chemical Name 8-Azaspiro[4.5]decane-2-carboxylic acidBase scaffold for spirocyclic drug discovery.
CAS Number 1160247-17-5 (Boc-protected)Critical for SDS tracking and inventory logging.
Molecular Weight 283.36 g/mol (Boc-protected)Determines stoichiometric calculations for quenching.
Storage Conditions 2-8°C (Cold-chain)Prevents thermal degradation and decarboxylation.
Waste Classification Non-Halogenated, Nitrogenous OrganicDictates incineration parameters to prevent NOx release.

Standard Operating Procedure (SOP): Handling & Storage

To maintain scientific integrity and personnel safety, do not deviate from the following handling protocols.

Step 1: Environmental Control

  • Action: Handle the compound exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Causality: As a fine, bioactive powder, aerosolization poses a severe inhalation risk. The negative pressure environment ensures total containment of the spirocyclic particulate.

Step 2: Cold-Chain Integrity

  • Action: Store the primary vessel at 2-8°C in a desiccated secondary container[4].

  • Causality: Spirocyclic amino acids are susceptible to moisture-induced degradation or slow decarboxylation at elevated temperatures. Desiccation prevents hydrolytic cleavage of the Boc-protecting group.

Step 3: Chemical Isolation

  • Action: Strictly isolate the compound from strong oxidizing agents (e.g., peroxides, nitrates).

  • Causality: The nitrogen atom within the spirocycle and the organic framework can undergo highly exothermic oxidation reactions upon contact with strong oxidizers, potentially leading to thermal runaway.

Step-by-Step Disposal Protocol

Because this compound is classified as a Non-Halogenated, Nitrogen-Containing Organic Waste , it cannot be poured down the drain or disposed of with general biohazardous waste. It requires a specific, self-validating destruction pathway, a standard supported by[6].

Phase A: Segregation and Self-Validating Containment
  • Container Selection: Collect all solid waste, contaminated PPE, and residual solutions in a high-density polyethylene (HDPE) receptacle.

    • Causality: HDPE provides superior chemical resistance against weak organic acids and amines compared to standard borosilicate glass, preventing leaching or container degradation.

  • Self-Validating pH & Compatibility Check:

    • Extract a 1 mL aliquot of the liquid waste mixture.

    • Dilute with 9 mL of deionized water to mitigate solvent interference.

    • Test using universal pH indicator paper.

    • Validation Checkpoint: If pH < 6, neutralize dropwise with 1M NaOH. If pH > 8, neutralize with 1M HCl. Observe for 15 minutes.

    • Causality: Sealing highly reactive or unneutralized waste can lead to gas evolution (e.g., CO₂ from carbonates) and subsequent container rupture. Only proceed to seal the primary HDPE container once thermal and pH equilibrium is confirmed.

  • Taxonomic Labeling: Label the container explicitly as "Non-Halogenated, Nitrogen-Containing Organic Waste."

    • Causality: Accurate taxonomy is legally required by environmental protection agencies (EPA/OSHA) to ensure the downstream facility applies the correct destruction methodology.

Phase B: Thermal Destruction and Emissions Control
  • High-Temperature Incineration: Route the waste to an EPA-compliant facility capable of high-temperature incineration (>1000°C)[6].

    • Causality: The activation energy required to break the robust C-C and C-N bonds within the sp³-hybridized spirocyclic framework is substantial. Lower temperatures risk incomplete combustion, leading to the emission of volatile organic compounds (VOCs) or toxic intermediate amines.

  • Alkaline Flue Gas Scrubbing: Ensure the facility utilizes alkaline scrubbing technology.

    • Causality: Combusting nitrogen-containing compounds inherently generates nitrogen oxides (NO and NO₂, collectively NOx)[3]. Alkaline scrubbers use a basic solution (e.g., Ca(OH)₂) to react with these acidic gases, forming harmless nitrate/nitrite salts that precipitate out of the effluent, ensuring clean atmospheric release.

Disposal Workflow Visualization

G Start Waste Generation: 8-Azaspiro[4.5]decane-2-carboxylic acid Segregation Segregation: HDPE Container Storage Start->Segregation Testing Validation: pH & Compatibility Check Segregation->Testing Labeling Labeling: Non-Halogenated Nitrogenous Waste Testing->Labeling Transport Logistics: EPA-Compliant Transport Labeling->Transport Incineration Destruction: High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Emissions Control: Alkaline Flue Gas Scrubbing Incineration->Scrubbing

Figure 1: Step-by-step disposal and emissions control workflow for nitrogen-containing organic waste.

References

  • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Source: Molecules (MDPI). URL:[Link]

Sources

Handling

Personal protective equipment for handling 8-Azaspiro[4.5]decane-2-carboxylic acid

Advanced Protocol for the Safe Handling and Operational Integration of 8-Azaspiro[4.5]decane-2-carboxylic acid Executive Briefing In my tenure overseeing medicinal chemistry pipelines, I have observed that spirocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Operational Integration of 8-Azaspiro[4.5]decane-2-carboxylic acid

Executive Briefing

In my tenure overseeing medicinal chemistry pipelines, I have observed that spirocyclic building blocks are frequently mishandled due to a misunderstanding of their physical properties. 8-Azaspiro[4.5]decane-2-carboxylic acid—often utilized in its Boc-protected form (CAS 1160247-17-5)[1] or as a hydrochloride salt (CAS 1780296-52-7)[2]—is highly valued in drug discovery. Its unique 3D conformational space improves the physicochemical properties of drug candidates compared to flat aromatic rings, and the Boc-protection enables precise control over regioselectivity during complex molecule assembly[3].

However, the presence of the secondary/tertiary amine and carboxylic acid moieties presents specific handling challenges. We do not merely follow Safety Data Sheet (SDS) guidelines; we must engineer our workflows to preemptively neutralize physical and chemical risks. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) integration, and disposal of this critical compound.

Hazard Assessment & Causality

To handle a chemical safely, one must understand the causality behind its hazards. 8-Azaspiro[4.5]decane-2-carboxylic acid and its derivatives are classified as harmful if swallowed (H302), and act as irritants to the skin (H315), eyes (H319), and respiratory tract (H335)[4].

The Mechanistic "Why": The compound's structure allows it to readily interact with mucous membranes and skin lipids. Furthermore, as a fine organic powder, it is highly susceptible to triboelectric charging (static electricity). When manipulated in a high-flow environment like a fume hood, static repulsion can cause the powder to aerosolize, drastically increasing the risk of inhalation and ocular exposure. Therefore, our PPE and handling protocols are designed specifically to mitigate static aerosolization and dermal absorption.

Quantitative PPE Matrix

The following table summarizes the required PPE, specifications, and the operational causality for each selection.

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a robust barrier against solid organic acids. Nitrile is selected over latex because the lipophilic nature of Boc-protected spirocycles can degrade natural rubber. Double-gloving is mandatory during spill cleanup to prevent dermal absorption (H315)[4].
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Prevents ocular exposure to airborne particulates. Standard safety glasses are insufficient due to the risk of fine dust bypassing the sides (H319)[4].
Respiratory Fume Hood (Face velocity: 80-100 fpm) or N95/FFP2 RespiratorPrimary handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, a particulate respirator is required to mitigate the inhalation of triboelectrically charged airborne dust (H335)[4].
Body Protection Flame-retardant, elastic-cuffed lab coatPrevents powder accumulation on personal clothing and subsequent transfer outside the controlled laboratory environment.

Operational Workflows

Protocol 1: Static-Free Weighing and Transfer

Causality: Fine organic powders are prone to static charge. Weighing them in a high-flow fume hood without static mitigation can cause the powder to aerosolize, contaminating the balance and endangering the operator.

  • Preparation: Wipe down the analytical balance and the surrounding fume hood surface with a 70% isopropanol solution. The evaporating solvent naturally dissipates surface static charges.

  • Deionization: Pass an anti-static gun (e.g., Zerostat) over the anti-static weighing boat and the sealed chemical bottle before opening.

  • Draft Shielding: Tare the weighing boat. If your fume hood has a high-flow purge function, ensure it is turned off (maintain standard operational flow to prevent turbulence).

  • Transfer: Using a grounded stainless-steel micro-spatula, slowly transfer the 8-azaspiro[4.5]decane-2-carboxylic acid to the weighing boat. Avoid rapid, scraping motions that generate static.

  • Sealing: Cap the source bottle immediately. Transfer the weighed solid into the reaction vessel and seal it before removing it from the fume hood.

Protocol 2: Emergency Spill Response and Decontamination

Causality: In the event of a spill, the primary risk is the aerosolization of a known respiratory irritant[4]. Dry-sweeping will generate a hazardous dust cloud.

  • Isolation: Immediately halt work. Alert personnel in the immediate vicinity and restrict access to the fume hood.

  • PPE Verification: Ensure chemical splash goggles and double nitrile gloves are equipped.

  • Containment (Wet-Sweep): Do not dry sweep. Lightly mist the spilled powder with a suitable solvent (e.g., water or a 10% ethanol/water mixture) to bind the fine particulates into a paste.

  • Collection: Use a disposable damp paper towel or spill pad to wipe up the wetted powder.

  • Decontamination: Wash the affected surface with warm soapy water, followed by a 70% ethanol wipe-down to remove residual organic traces.

  • Disposal: Place all contaminated materials into a designated, sealable solid organic waste container.

Operational Logic Diagram

Operational_Workflow Start Start: Chemical Handling Risk Hazard Assessment (H302, H315, H319, H335) Start->Risk PPE Don PPE (Nitrile, Goggles, Lab Coat) Risk->PPE Weigh Weighing in Fume Hood (Use Anti-Static Tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Wet-Sweep, Isolate) Spill->Clean Yes React Proceed to Reaction (Coupling/Deprotection) Spill->React No Dispose Waste Disposal (Solid Organic Waste) Clean->Dispose React->Dispose

Workflow for the safe handling and spill response of 8-azaspiro[4.5]decane-2-carboxylic acid.

Disposal Plan

Due to its biological activity and potential environmental impact, 8-azaspiro[4.5]decane-2-carboxylic acid must never be disposed of down the sink.

  • Solid Waste: Unused powder, contaminated gloves, and spill-cleanup materials must be placed in a clearly labeled "Solid Organic Waste" container for high-temperature incineration.

  • Aqueous Waste: If the compound has been neutralized or dissolved in aqueous media during a workup, the resulting solution must be collected in a designated "Aqueous Organic Waste" carboy. Ensure the pH is documented on the waste log prior to institutional disposal.

References

  • AB512766 | CAS 1160247-17-5 – abcr Gute Chemie. abcr.com. 4

  • 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid - CymitQuimica. cymitquimica.com. 1

  • 84358-13-4 | MFCD00076999 | N-BOC-piperidine-4-carboxylic acid - Aaronchem. aaronchem.com. 3

  • 8-azaspiro[4.5]decane-2-carboxylic acid hydrochloride - C10H18ClNO2 | CSSS06446545434 - Chemspace. chem-space.com. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[4.5]decane-2-carboxylic acid
Reactant of Route 2
8-Azaspiro[4.5]decane-2-carboxylic acid
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